[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate
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Overview
Description
The compound [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[114101,1002,6This compound is primarily used in scientific research, particularly in the study of pain mechanisms and neurogenic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate involves multiple steps, including the iodination of resiniferatoxin. The reaction conditions typically require a controlled environment with specific reagents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine monochloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate is used as a model compound to study the reactivity of TRPV1 agonists and their interactions with various chemical reagents .
Biology
In biological research, this compound is used to study the mechanisms of pain and neurogenic inflammation. It helps in understanding how TRPV1 receptors are activated and the subsequent cellular responses .
Medicine
In medical research, this compound is investigated for its potential therapeutic applications in treating chronic pain and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new pain relief medications and as a reference standard in quality control processes .
Mechanism of Action
The compound exerts its effects by binding to and activating the TRPV1 receptor, a type of ion channel involved in the sensation of pain and heat. Upon activation, the TRPV1 receptor allows the influx of calcium ions into the cell, leading to the release of neurotransmitters that signal pain .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPV1 agonist, commonly found in chili peppers.
Resiniferatoxin: A more potent TRPV1 agonist compared to capsaicin.
Dihydrocapsaicin: Similar to capsaicin but with a slightly different chemical structure.
Uniqueness
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate is unique due to its high potency and specificity for the TRPV1 receptor. This makes it a valuable tool in research for understanding pain mechanisms and developing new pain relief therapies .
Properties
Molecular Formula |
C37H39IO9 |
---|---|
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3/t22-,26+,30-,33-,34-,35-,36?,37-/m1/s1 |
InChI Key |
IITCVPTZKLXSKQ-ZSVIJTOTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
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